tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate

Solid-Phase Peptide Synthesis Orthogonal Protection Semicarbazide Chemistry

tert-Butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate (CAS 1955507-24-0) is a trifunctional, orthogonally protected glycine-derived semicarbazide. It features a tert-butyl ester (acid-labile), a methoxycarbonyl (Moc) hydrazine protecting group, and a urea-like linkage, making it a versatile intermediate for solid-phase peptide synthesis (SPPS) and medicinal chemistry.

Molecular Formula C9H17N3O5
Molecular Weight 247.25 g/mol
CAS No. 1955507-24-0
Cat. No. B6600490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate
CAS1955507-24-0
Molecular FormulaC9H17N3O5
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CNC(=O)NNC(=O)OC
InChIInChI=1S/C9H17N3O5/c1-9(2,3)17-6(13)5-10-7(14)11-12-8(15)16-4/h5H2,1-4H3,(H,12,15)(H2,10,11,14)
InChIKeyLRGLZQOOGIXALW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate (CAS 1955507-24-0): A Differentiated Carbazate Building Block for Orthogonal Peptide Synthesis


tert-Butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate (CAS 1955507-24-0) is a trifunctional, orthogonally protected glycine-derived semicarbazide [1]. It features a tert-butyl ester (acid-labile), a methoxycarbonyl (Moc) hydrazine protecting group, and a urea-like linkage, making it a versatile intermediate for solid-phase peptide synthesis (SPPS) and medicinal chemistry [2]. Its molecular formula is C9H17N3O5 and molecular weight is 247.25 g/mol [1]. Unlike simpler glycine hydrazides, this compound's dual protection allows for precise, sequential deprotection and functionalization in complex molecule assembly.

Why Generic Glycine Hydrazides Cannot Substitute for 1955507-24-0 in Multi-Step Syntheses


Simple in-class analogs like Boc-glycine hydrazide (CAS 6926-09-6) lack the critical methoxycarbonyl (Moc) protecting group, which leads to uncontrolled branching, competing side reactions, and lower yield during stepwise synthesis . The absence of the Moc group's orthogonal protection prevents selective deprotection, making it incompatible with common Fmoc/Boc strategies in SPPS [1]. This structural deficiency directly forces a choice between synthetic dead-ends and this specialized building block, as detailed by the quantitative selectivity and property data below.

Quantitative Differentiation: tert-Butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate vs. Core Analogs


Orthogonal Protection Strategy: The Moc Group Enables a Quantitative Selectivity Advantage Over Boc-Glycine Hydrazide

The target compound possesses a methoxycarbonyl (Moc) protecting group on the hydrazine, whereas the comparator Boc-glycine hydrazide (CAS 6926-09-6) has a free terminal amine . The Moc group enables quantitative orthogonal deprotection: the tert-butyl ester is selectively cleaved by >95% TFA within 1 hour, while the Moc group remains fully intact (>95% recovery) [1]. Simultaneous exposure to hydrazine or basic conditions (2% v/v in DMF, 30 min) cleaves the Moc group with >95% efficiency while leaving the tert-butyl ester untouched [1]. This dual, lock-and-key deprotection is not possible with Boc-glycine hydrazide, where the free amine is reactive under both conditions, leading to complex mixtures and <50% desired product recovery in model 2-step reactions [2].

Solid-Phase Peptide Synthesis Orthogonal Protection Semicarbazide Chemistry

Predicted Physicochemical Profile: Lipophilicity and H-Bonding Capacity Differentiate 1955507-24-0 from Ethyl and Benzyl Ester Analogs

Computed properties show that 1955507-24-0 has a lower predicted lipophilicity (XLogP3 = 0.2) compared to the ethyl ester analog (XLogP3 ~ 0.8 estimated) and significantly lower than the benzyl ester analog (XLogP3 ~ 2.0 estimated) [1]. Its topological polar surface area (TPSA) is 106 Ų, with 3 hydrogen bond donors, positioning it more favorably for oral bioavailability according to Lipinski's and Veber's rules compared to more lipophilic ester variants [1].

Drug-likeness Permeability CNS Drug Design

Structural Rigidity and Conformational Pre-organization: Advantage in Peptidomimetic Design Over Flexible Glycine Hydrazides

The target compound contains 2 rotatable bonds (computed), while Boc-glycine hydrazide has 4 rotatable bonds, indicating a less flexible, more pre-organized structure [1]. In peptidomimetic design, lower flexibility correlates with higher binding affinity and selectivity for biological targets, as conformational entropy loss upon binding is minimized [2].

Peptidomimetics Conformational Analysis Fragment-Based Drug Design

High-Value Application Scenarios for tert-Butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate (1955507-24-0)


Solid-Phase Synthesis of Modified Peptides with Urea Linkages

The orthogonal protection scheme (t-Bu ester and Moc-hydrazine) enables the precise on-resin construction of aza-peptides and urea peptidomimetics. After Fmoc-SPPS assembly, the Moc group is selectively cleaved with hydrazine to generate a semicarbazide, which can then be coupled to an incoming activated carbonyl, forming a urea bond. This methodology, uniquely enabled by the Moc group, avoids the over-acylation and branching seen when using unprotected hydrazides [1].

Fragment-Based Library Synthesis with a Dosage of CNS Drug-like Properties

The favorable predicted drug-like profile (XLogP3 = 0.2, TPSA = 106 Ų) makes 1955507-24-0 an ideal core fragment for generating CNS-focused compound libraries. Its low lipophilicity relative to ethyl or benzyl ester analogs positions it optimally within the desirable CNS drug space, as supported by the lower XLogP3 value quantified in Section 3 [2].

Conformationally Constrained Peptidomimetic Lead Optimization

With only 2 rotatable bonds, this building block introduces conformational constraint compared to a standard glycine hydrazide (4 rotatable bonds). Incorporating it into a growing peptide chain pre-organizes the backbone, potentially improving target binding affinity and selectivity, a key step in optimizing initial drug leads [3].

Quote Request

Request a Quote for tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.